Fmoc-beta-Ala-Lys(Boc)-OH
Description
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Structure
2D Structure
Properties
Molecular Formula |
C29H37N3O7 |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C29H37N3O7/c1-29(2,3)39-28(37)30-16-9-8-14-24(26(34)35)32-25(33)15-17-31-27(36)38-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,30,37)(H,31,36)(H,32,33)(H,34,35) |
InChI Key |
SOMDAVGQXPGHFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Contextualizing Protected Dipeptides As Versatile Building Blocks in Chemical Synthesis
Protected dipeptides are fundamental units in the stepwise construction of larger peptides and other complex organic molecules. nih.gov Their use offers several advantages over the sequential addition of single amino acids. By incorporating pre-formed dipeptide units, chemists can expedite the synthesis process, reduce the number of synthetic steps, and often circumvent challenges associated with difficult coupling reactions or problematic sequences. researchgate.net
The chemical synthesis of dipeptides typically involves four key stages: the protection of reactive functional groups, activation of the free carboxyl group, formation of the peptide bond, and subsequent removal of the protecting groups. researchgate.net This multi-step process, while effective, can be resource-intensive. researchgate.net The use of pre-synthesized, protected dipeptides as building blocks streamlines this workflow. These dipeptide units can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) or solution-phase techniques. wikipedia.org This approach is not only efficient but also allows for the introduction of specific structural motifs and functionalities into the target molecule.
The importance of dipeptides extends to their biological and pharmacological relevance. nih.gov For instance, certain dipeptides exhibit enhanced stability and solubility compared to their constituent free amino acids, a property exploited in clinical nutrition. wikipedia.org
Significance of Beta Amino Acids in Modern Peptide and Peptidomimetic Design
Beta-amino acids are structural isomers of the more common alpha-amino acids, with the amino group attached to the beta-carbon instead of the alpha-carbon. numberanalytics.comnumberanalytics.com This seemingly subtle structural modification imparts unique and highly desirable properties to peptides and peptidomimetics. nih.gov The incorporation of β-amino acids into peptide backbones has emerged as a powerful strategy for creating molecules with enhanced therapeutic potential. nih.gov
One of the most significant advantages of β-amino acids is their ability to confer resistance to proteolytic degradation. nih.govacs.org This increased metabolic stability is crucial for the development of peptide-based drugs. numberanalytics.comchiroblock.com Furthermore, the additional carbon in the backbone of β-amino acids provides greater conformational flexibility, allowing for the design of novel secondary structures and the precise spatial arrangement of functional groups. numberanalytics.comnih.gov This structural diversity opens up vast possibilities for creating molecules with specific biological activities, including antimicrobial agents, receptor agonists and antagonists, and inhibitors of protein-protein interactions. nih.govacs.org
The use of β-amino acids has become a cornerstone of peptidomimetic design, enabling the development of compounds that mimic the biological activity of natural peptides but with improved pharmacological properties. nih.gov Their versatility and the relative ease with which they can be incorporated into peptide sequences using standard synthetic techniques have made them an indispensable tool for medicinal chemists. nih.govchiroblock.com
| Property | Description | Reference |
| Proteolytic Resistance | Increased stability against enzymatic degradation, leading to longer biological half-life. | nih.govacs.org |
| Structural Diversity | The additional backbone carbon allows for a wider range of conformations and the formation of unique secondary structures. | numberanalytics.comnih.gov |
| Functional Mimicry | Ability to mimic the biological function of natural peptides while offering improved physicochemical properties. | nih.gov |
Role of Orthogonal Protecting Group Strategies in the Assembly of Complex Chemical Structures
In the synthesis of complex molecules like peptides, protecting groups are essential to prevent unwanted side reactions. wikipedia.orgbiosynth.com An orthogonal protecting group strategy is one in which different protecting groups can be removed under distinct chemical conditions without affecting the others. peptide.comub.edu This approach provides precise control over the synthetic route, allowing for the selective modification of specific functional groups within a molecule. peptide.com
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection scheme is a widely used orthogonal system in solid-phase peptide synthesis. peptide.com The Fmoc group, which temporarily protects the α-amino group of an amino acid, is labile to basic conditions, typically treatment with piperidine (B6355638). peptide.comaltabioscience.com In contrast, side-chain protecting groups, often based on the tert-butyl group, are stable to these basic conditions but are readily cleaved by strong acids like trifluoroacetic acid (TFA). peptide.comaltabioscience.com This orthogonality is crucial for the stepwise assembly of a peptide chain.
The Boc (tert-butoxycarbonyl) group is another key player in peptide synthesis. organic-chemistry.org While both Boc and tBu-based groups are acid-labile, their removal can be achieved with different acid strengths, a concept sometimes referred to as "quasi-orthogonality". biosynth.com The Boc group can be removed under milder acidic conditions compared to many other acid-labile side-chain protecting groups. peptide.com
The combination of Fmoc and Boc protecting groups in a single molecule, as seen in Fmoc-beta-Ala-Lys(Boc)-OH, exemplifies a powerful orthogonal strategy. The Fmoc group can be selectively removed to allow for chain elongation at the N-terminus, while the Boc group on the lysine (B10760008) side-chain remains intact. This allows for subsequent modifications at the lysine side-chain after the main peptide backbone has been assembled, enabling the synthesis of branched, cyclic, or otherwise modified peptides. ub.edu
| Protecting Group | Abbreviation | Cleavage Condition | Typical Use | Reference |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Temporary α-amino protection | peptide.comaltabioscience.com |
| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Side-chain or α-amino protection | organic-chemistry.org |
| tert-Butyl | tBu | Strong Acid (e.g., TFA) | Permanent side-chain protection | peptide.com |
Overview of Research Paradigms Utilizing Fmoc Beta Ala Lys Boc Oh
Synthesis of the this compound Dipeptide Building Block
The creation of the this compound dipeptide is a foundational step that enables its use in more complex synthetic schemes. This process involves the strategic coupling of its constituent amino acids, each bearing appropriate protecting groups.
General Synthetic Routes to Fmoc-Protected Dipeptides
The synthesis of Fmoc-protected dipeptides is a well-established procedure in peptide chemistry. The general approach involves the coupling of an N-terminally Fmoc-protected amino acid with a second amino acid that is protected at its C-terminus and any reactive side chains. The most common method for forming the peptide bond is through the activation of the carboxylic acid of the Fmoc-amino acid.
Several coupling reagents are employed to facilitate this reaction, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to improve efficiency and minimize side reactions. nih.gov Alternatively, phosphonium (B103445) salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) or uronium salts like N-[(1H-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HBTU) are highly effective. du.ac.in
The choice of solvent is also critical, with dimethylformamide (DMF) being a common choice due to its ability to dissolve the reactants and swell the solid support in SPPS. After the coupling reaction, the desired dipeptide is isolated and purified, typically by chromatography. It is important to note that impurities, such as Fmoc-β-Ala-OH or the formation of unwanted Fmoc-dipeptides, can arise during the synthesis of the initial Fmoc-amino acid itself. nih.govub.edu
Specific Chemical Approaches for Incorporating Beta-Alanine (B559535) and Protected Lysine
The synthesis of this compound requires the specific coupling of Fmoc-β-alanine with a lysine derivative where the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the α-carboxylic acid is temporarily protected, often as an ester.
The process typically starts with commercially available Fmoc-β-Ala-OH and a suitably protected lysine derivative, such as H-Lys(Boc)-OR (where R is a protecting group like methyl or benzyl). The coupling reaction is carried out in solution using standard peptide coupling reagents. For instance, a mixture of HBTU and HOBt in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can be used to activate the carboxylic acid of Fmoc-β-Ala-OH for subsequent reaction with the α-amino group of the lysine derivative. ambeed.com
Solid-Phase Peptide Synthesis (SPPS) Integration of this compound
The true utility of this compound lies in its seamless integration into Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols. Its pre-formed dipeptide structure and orthogonal protecting groups offer distinct advantages in the assembly of complex peptides.
Fmoc-Based SPPS Protocols for Dipeptide Incorporation
The incorporation of this compound into a growing peptide chain on a solid support follows the standard iterative cycle of Fmoc-SPPS. researchgate.net The process begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide using a solution of piperidine (B6355638) in DMF. omizzur.com This reveals a free amine, which is then ready to couple with the incoming dipeptide.
The this compound is pre-activated using a coupling reagent and then introduced to the resin. du.ac.in The use of a dipeptide building block can sometimes help to overcome difficulties associated with the step-wise addition of individual amino acids, particularly in sequences prone to aggregation. luxembourg-bio.com After the coupling reaction is complete, as monitored by a qualitative test like the ninhydrin (B49086) test, the resin is thoroughly washed to remove excess reagents and byproducts. d-nb.info This cycle of deprotection, coupling, and washing is repeated to elongate the peptide chain.
| Step | Procedure | Reagents | Purpose |
|---|---|---|---|
| 1. Swelling | The solid support resin is swelled in a suitable solvent. | Dimethylformamide (DMF) or Dichloromethane (DCM) | To allow reagent access to reactive sites. |
| 2. Fmoc Deprotection | The resin is treated with a base to remove the N-terminal Fmoc group. | 20% Piperidine in DMF | To expose the free amine for the next coupling step. omizzur.com |
| 3. Washing | The resin is washed multiple times to remove piperidine and dibenzofulvene-piperidine adduct. | DMF | To ensure a clean environment for the coupling reaction. |
| 4. Coupling | The pre-activated Fmoc-dipeptide is added to the resin. | This compound, Coupling Reagent (e.g., HBTU/HOBt), Base (e.g., DIPEA) | To form a new peptide bond. ambeed.com |
| 5. Washing | The resin is washed to remove unreacted dipeptide and coupling byproducts. | DMF, Isopropanol, DCM | To purify the resin-bound peptide for the next cycle. ambeed.com |
Optimization of Coupling Conditions for Efficient this compound Incorporation
The efficiency of incorporating the this compound dipeptide can be influenced by several factors, and optimization of coupling conditions is often necessary. The choice of coupling reagent is critical. While standard reagents like HBTU are often effective, for potentially difficult couplings, more potent activators or the use of microwave-assisted coupling might be considered to enhance reaction rates and yields. chempep.com
The stoichiometry of the reactants is another important parameter. Typically, an excess of the dipeptide and coupling reagents (usually 2 to 5 equivalents relative to the resin loading) is used to drive the reaction to completion. du.ac.in The reaction time can also be adjusted; while many couplings are complete within 1-2 hours, monitoring the reaction progress is advisable. d-nb.info
In some cases, the presence of β-alanine can influence the kinetics of the coupling reaction. Furthermore, the sequence of the peptide being synthesized can impact the efficiency of incorporating the dipeptide. For sequences known to be "difficult" due to aggregation, the use of specialized resins or additives may be beneficial. chempep.com The purity of the this compound itself is paramount, as impurities can lead to the incorporation of undesired sequences. nih.gov
| Coupling Reagent | Abbreviation | Class | Notes |
|---|---|---|---|
| N-[(1H-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide | HBTU | Uronium/Aminium Salt | Commonly used with HOBt and a base like DIPEA. du.ac.inambeed.com |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Effective for hindered couplings. |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Often used with an additive like HOBt or Oxyma to suppress racemization. chempep.com |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Uronium Salt | A highly efficient, third-generation coupling reagent. |
Solution-Phase Synthetic Approaches Utilizing this compound
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), represents a classical approach where reactions are carried out in a homogeneous solution. openaccessjournals.com In this method, protected amino acids or peptide fragments are coupled sequentially, with purification of the intermediate product required after each step. openaccessjournals.com The use of dipeptide blocks like this compound in solution-phase synthesis can be advantageous, particularly in fragment condensation strategies to build larger, more complex peptides.
The general workflow involves the activation of the carboxylic acid group of the incoming protected amino acid or peptide fragment, followed by its reaction with the free amine of the other component in a suitable organic solvent. For this compound, the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection, while the tert-Butoxycarbonyl (Boc) group offers more robust, acid-labile protection for the lysine side chain. peptide.com
A typical coupling step would involve dissolving this compound and the N-terminally deprotected amino acid or peptide ester in a solvent like dimethylformamide (DMF) or ethyl acetate. google.com A coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-Hydroxybenzotriazole (HOBt), is then added to facilitate the formation of the peptide bond. google.com Following the reaction, the newly formed, larger peptide is isolated from the reaction mixture through extraction and precipitation, and its purity is confirmed before proceeding to the next step: the removal of the N-terminal Fmoc group to allow for the subsequent coupling. google.com
While often supplanted by solid-phase methods for routine synthesis, solution-phase approaches remain relevant for the large-scale production of peptides and for the synthesis of complex targets where fragment condensation is the preferred strategy.
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
|---|---|---|
| Reaction Medium | Homogeneous solution | Heterogeneous (Solid resin support) |
| Purification | Required after each coupling step (e.g., crystallization, chromatography) | Simple filtration and washing of the resin |
| Reagent Stoichiometry | Near-stoichiometric amounts of reagents can be used | Requires a large excess of reagents to drive reactions to completion |
| Scalability | More readily scalable to industrial (kilogram) quantities | Typically used for lab-scale (milligram to gram) synthesis |
| Monitoring | Reaction progress can be monitored using standard analytical techniques (TLC, HPLC) | Monitoring can be more complex (e.g., Kaiser test) |
| Automation | Difficult to automate | Easily automated |
Advanced Techniques in Peptide Synthesis with Beta-Amino Acid Components
The incorporation of β-amino acids into peptides imparts unique structural properties and enhanced resistance to enzymatic degradation. acs.orgmdpi.com However, their synthesis, particularly within longer sequences, can present challenges such as steric hindrance and aggregation. luxembourg-bio.com To overcome these issues, advanced techniques like continuous flow chemistry and microwave-assisted synthesis have been adapted for the efficient construction of peptides containing β-amino acid residues.
Applications of Continuous Flow Chemistry in Peptide Synthesis
Continuous flow chemistry has emerged as a powerful technology for solid-phase peptide synthesis (SPPS), offering significant advantages over traditional batch methods. vapourtec.com In a continuous flow system, reagents are continuously pumped through a column packed with the resin-bound peptide. This approach allows for precise control over reaction parameters such as temperature and pressure. nih.gov
The application of continuous flow technology has proven highly effective for synthesizing challenging sequences, including β-peptide foldamers. nih.gov By performing the synthesis at elevated temperatures and pressures, the method facilitates virtually quantitative coupling conversions while using a minimal excess of amino acids—as low as 1.5 equivalents. nih.govgoogle.com This is a substantial improvement over batch SPPS, which often requires 4 to 10 equivalents of the amino acid. google.com The benefits include reduced consumption of expensive reagents and solvents, making the process more economical and sustainable. nih.gov Furthermore, heating helps to disrupt secondary structures like β-sheets that can form during synthesis and lead to aggregation, thereby improving coupling efficiency. vapourtec.com
| Parameter | Advantage in CF-SPPS | Research Finding |
|---|---|---|
| Amino Acid Equivalents | Reduced cost and waste | Achieved quantitative conversions using only 1.5 equivalents of amino acids. nih.govgoogle.com |
| Temperature Control | Minimizes aggregation, increases reaction kinetics | Elevated temperatures prevent the formation of β-sheet structures that impede synthesis. vapourtec.com |
| Solvent Consumption | More sustainable and economical | The methodology leads to lower solvent use compared to batch processes. nih.gov |
| Cycle Time | Faster overall synthesis | Automated systems can complete an amino acid addition cycle in as little as 40 seconds. scispace.com |
| Scalability | Flexible production quantities | Synthesis can be performed from microgram to gram scale in an automated fashion. nih.gov |
Integration of Microwave-Assisted Peptide Synthesis for Enhanced Efficiency
Microwave-assisted peptide synthesis (MAPS) has revolutionized the field by dramatically accelerating reaction rates and improving the quality of synthesized peptides. luxembourg-bio.com Microwave energy provides rapid, uniform heating of the reaction mixture, which significantly enhances the kinetics of both the coupling and Fmoc-deprotection steps in SPPS. luxembourg-bio.comnih.gov
This technique is particularly beneficial for the synthesis of peptides containing β-amino acids. The incorporation of these non-native residues can be sterically demanding, and peptide chains containing them may be prone to aggregation. luxembourg-bio.com Microwave heating effectively reduces these problems, leading to higher coupling efficiencies and reduced synthesis times. luxembourg-bio.comacs.org For example, studies have shown that microwave irradiation allows for the efficient synthesis of β-peptide libraries that would be difficult to prepare using standard protocols. acs.org The rapid heating minimizes the time spent under conditions that might promote side reactions, resulting in a higher purity of the crude peptide product. luxembourg-bio.com The complete synthesis of peptides, which could take hours or days with conventional heating, can often be completed in minutes using microwave assistance. researchgate.net
| Metric | Conventional Synthesis | Microwave-Assisted Synthesis (MAPS) | Reference |
|---|---|---|---|
| Coupling Time | Hours | 30-45 seconds | researchgate.net |
| Overall Synthesis Time | Days/Hours | Minutes/Hours | nih.govresearchgate.net |
| Coupling Efficiency | Variable, often lower for hindered couplings | Significantly improved, especially for bulky and β-branched amino acids | luxembourg-bio.com |
| Crude Peptide Purity | Lower due to side reactions and aggregation | Increased purity due to reduced side reactions | luxembourg-bio.com |
| Yield | Often lower for difficult sequences | Doubled yield reported for challenging peptides like IAPP | nih.gov |
Contribution to Complex Peptide Architectures
The utility of this compound extends beyond linear peptidomimetics to the construction of intricate, non-linear peptide structures. The orthogonal protection strategy—a base-labile Fmoc group on the N-terminus and an acid-labile Boc group on the lysine side-chain—is central to its application in creating these complex architectures.
Branched peptides, where one or more peptide chains are attached to the side chain of an amino acid in a central scaffold, are used to create multivalent ligands, synthetic vaccines, and drug delivery systems. This compound is an ideal building block for this purpose. The synthesis proceeds via a well-defined, sequential process:
The dipeptide is coupled onto a solid support or a growing peptide chain via its C-terminal carboxyl group.
The main peptide chain is elongated from the N-terminus of the β-alanine following standard Fmoc-SPPS protocols.
Once the primary chain is complete, the resin-bound peptide is treated with a mild acid, typically trifluoroacetic acid (TFA) at a low concentration (e.g., 1-2% in DCM), which selectively cleaves the Boc group from the lysine side chain while leaving the Fmoc group, other acid-labile side-chain protecting groups, and the resin linkage intact.
The newly exposed ε-amino group of the lysine residue serves as an anchor point for the synthesis of a second, branching peptide chain.
This orthogonal strategy provides complete control over the composition and length of both the main and branched chains, enabling the creation of precisely defined, multi-functional molecules.
| Step | Key Reagent/Condition | Protecting Group Affected | Outcome |
|---|---|---|---|
| 1. Main Chain Elongation | Piperidine | Fmoc (N-terminus) | Stepwise growth of the primary peptide chain. |
| 2. Selective Deprotection | Dilute Trifluoroacetic Acid (TFA) | Boc (Lysine ε-amino group) | Exposure of the side-chain amine for branching. |
| 3. Branch Chain Elongation | Piperidine / Fmoc-amino acids | Fmoc (on incoming amino acids) | Stepwise growth of the secondary (branched) chain. |
| 4. Final Cleavage | Concentrated TFA cocktail | All remaining side-chain groups and resin linkage | Release of the final, purified branched peptide. |
Cyclic peptides often exhibit enhanced receptor affinity, selectivity, and metabolic stability compared to their linear counterparts due to conformational pre-organization. This compound can be incorporated as a segment within a linear precursor destined for head-to-tail cyclization. After synthesis and cleavage from the solid support, the linear peptide is cyclized in solution using macrolactamization coupling reagents. The β-alanine residue can be used to modulate the ring's conformation and stability.
Furthermore, the dipeptide itself is a precursor for the synthesis of substituted diketopiperazines (DKPs). DKPs are six-membered cyclic dipeptides that represent a "privileged scaffold" in medicinal chemistry. By removing the N-terminal Fmoc group and activating the C-terminal carboxyl group of the β-Ala-Lys(Boc) unit, an intramolecular cyclization can be induced to form a DKP. This resulting structure features a lysine side chain (still protected with Boc) appended to the DKP core, which can be deprotected and used for further functionalization, creating a diverse library of drug-like molecules.
Hybrid peptides, which contain a mixture of α- and β-amino acids, are a major focus of peptidomimetic research. They aim to combine the beneficial properties of both residue types: the biological recognition elements of α-amino acids with the conformational and stability advantages of β-amino acids.
Development of Cyclic Peptides and Diketopiperazines
Utilization in Scaffold Material Development and Soft Matter Systems
Peptides containing beta-amino acids and functional residues like lysine are valuable components in the field of materials science, particularly for creating hydrogels and functional biomaterials for biomedical applications. nih.govrsc.org The inclusion of β-alanine can influence the peptide's secondary structure and its resistance to enzymatic degradation, while the lysine residue provides a site for cross-linking or functionalization. nih.govrsc.org
Self-assembling peptides are increasingly used to create nanofibrous hydrogels that mimic the natural extracellular matrix (ECM), providing a three-dimensional (3D) environment for cell culture. google.comresearchgate.net Aromatic groups, such as the Fmoc group used in synthesis, can drive the self-assembly of short peptides into hydrogels through π-π stacking and hydrophobic interactions. researchgate.netmdpi.com
Peptides incorporating the this compound building block can be designed to self-assemble into such scaffolds. The Fmoc group acts as a hydrophobic trigger for assembly, while the peptide backbone, including the beta-alanine, forms β-sheet structures that create the fibrillar network of the hydrogel. researchgate.net The lysine residue plays a crucial role; its positively charged side chain (after Boc deprotection) can engage in electrostatic interactions that influence the gel's structure and stability. researchgate.net
Furthermore, the lysine amine provides a reactive site for covalently cross-linking the peptide nanofibers, which can significantly enhance the mechanical stiffness and stability of the hydrogel. nih.gov For example, after self-assembly, the lysine amines on the surface of the nanofibers can be reacted with bifunctional cross-linkers. This allows for the tuning of the scaffold's mechanical properties, such as its elastic modulus, to better match that of specific tissues. nih.gov Hydrogels formed from Fmoc-dipeptides have been shown to be suitable matrices for 3D cell culture, and the introduction of functional groups like the amine from lysine can enhance compatibility with different cell types. researchgate.net
Table 2: Properties of Self-Assembled Peptide Hydrogels for Cell Culture
| Peptide Composition | Key Interaction Drivers | Resulting Material | Application |
|---|---|---|---|
| Fmoc-Dipeptides (e.g., Fmoc-Ala-Ala) | π-π stacking (Fmoc), Hydrogen bonding (β-sheets) | Nanofibrous hydrogel | Scaffold material for 3D cell culture medchemexpress.commedchemexpress.com |
| Ionic Self-Complementary Peptides (e.g., EAK16) | Electrostatic interactions (Lys, Glu), Hydrophobic interactions (Ala) | β-sheet nanofibers forming a 3D scaffold | Tissue engineering, regenerative medicine researchgate.netnih.gov |
| Alanine-rich, Lysine-containing Peptides (e.g., (AKA₃KA)₂) | β-sheet formation, Hydrophobic interactions | Nanofibrils | Component for cross-linked hybrid hydrogels nih.gov |
| Fmoc-Peptides with functional groups (e.g., Fmoc-Phe-Phe/Fmoc-Lys) | π-π stacking, Electrostatic interactions | Hydrogel with tunable chemical and mechanical properties | Enhanced cell viability and compatibility in 3D culture researchgate.netmdpi.com |
This table is generated based on information from multiple sources. researchgate.netresearchgate.netmdpi.comnih.govmedchemexpress.commedchemexpress.comnih.gov
The engineering of functional biomaterials aims to create materials that not only provide structural support but also actively interact with biological systems. Peptides derived from this compound are instrumental in this endeavor. The lysine side chain serves as a versatile anchor point for immobilizing bioactive signals. acs.org
By using the site-selective modification techniques described previously (3.3.1), specific cell-adhesion motifs (like the RGD sequence), growth factors, or other signaling molecules can be covalently attached to the hydrogel scaffold. This functionalization transforms a passive scaffold into a dynamic material that can direct cell behavior, such as adhesion, proliferation, and differentiation. mdpi.com
The inclusion of beta-alanine can enhance the stability of these biomaterials in vivo. Peptides containing β-amino acids are generally more resistant to degradation by proteases compared to those made exclusively of α-amino acids. nih.gov This increased stability ensures that the engineered scaffold maintains its structural integrity and bioactivity for a longer duration, which is critical for applications in tissue engineering and regenerative medicine. Therefore, the combination of a stable β-amino acid and a functionalizable lysine residue makes this compound a powerful component for designing the next generation of smart, functional biomaterials. acs.org
Fundamental Principles of Self-Assembly in Fmoc-Amino Acid and Peptide Systems
The self-assembly of Fmoc-amino acid and peptide systems is a thermodynamically driven process where individual molecules associate to form ordered aggregates. This spontaneous organization is governed by a delicate balance of several non-covalent interactions. researchgate.netfrontiersin.orgdergipark.org.trnih.gov The interplay between these forces dictates the final structure and properties of the assembled material.
Driving Forces: Aromaticity of the Fmoc Moiety and Hydrophobic Interactions
A primary driving force behind the self-assembly of molecules like this compound is the presence of the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.govreading.ac.uk This large, planar aromatic moiety has a strong tendency to engage in π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. acs.orgrsc.org This stacking is a significant stabilizing force that promotes the initial aggregation of the molecules. rsc.org
In addition to aromatic stacking, hydrophobic interactions play a crucial role. researchgate.netnih.govrsc.org The Fmoc group, along with other nonpolar parts of the molecule, is hydrophobic and tends to minimize its contact with water. In an aqueous environment, these hydrophobic regions cluster together, driving the self-assembly process and leading to the formation of a stable core. nih.govacs.org The balance between the hydrophobic nature of the Fmoc group and the hydrophilic character of the peptide backbone is a key determinant in the formation of self-assembled structures. nih.gov
| Driving Force | Description | Key Molecular Feature |
| Aromatic π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Fluorenyl group of the Fmoc moiety. |
| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution. | Fmoc group and other nonpolar side chains. |
Hydrogen Bonding and Electrostatic Interactions in Assembly Processes
While aromatic and hydrophobic interactions initiate aggregation, hydrogen bonding provides directional control and stability to the self-assembled structures. rsc.orgacs.orgnih.govrsc.org The peptide backbone of this compound contains amide groups that can act as both hydrogen bond donors (N-H) and acceptors (C=O). These groups can form intermolecular hydrogen bonds, often leading to the formation of β-sheet-like structures, which are a common motif in self-assembling peptide systems. mdpi.comacs.org These hydrogen bonding networks are crucial for the elongation of initial aggregates into fibrillar structures. acs.orgnih.gov
Morphological Diversity of Self-Assembled Architectures
The self-assembly of this compound and similar Fmoc-peptide derivatives can result in a remarkable variety of nanostructures. The final morphology is highly dependent on factors such as concentration, pH, solvent composition, and temperature.
Formation of Spherical Structures
Under certain conditions, this compound has been observed to form spherical or micellar structures. researchgate.netresearchgate.net This morphology often arises when the hydrophobic interactions of the Fmoc groups dominate, leading to the formation of a compact core with the more hydrophilic peptide portions exposed to the solvent. nih.gov In some cases, these spherical aggregates can serve as nucleation points for the growth of more complex, elongated structures. reading.ac.uk For example, Fmoc-Ala has been shown to form structures with extended fibrils nucleating from spherical cores. reading.ac.uk
| System | Observed Morphology | Reference |
| Fmoc-Lys(Boc)-OH | Sphere-like morphology | researchgate.netresearchgate.net |
| Fmoc-Ala | Fibrils nucleating from spherical cores | reading.ac.uk |
| Fmoc-Trp(Boc)-OH | Hollow spherical nanoparticles | frontiersin.org |
Self-Assembly into Fibrillar, Rod-like, and Flower-like Nanostructures
Fibrillar or rod-like structures are a common outcome of Fmoc-peptide self-assembly, largely due to the formation of extended β-sheet-like hydrogen bonding networks. acs.orgnih.govmdpi.com These fibrils can further associate to form larger bundles or more intricate architectures. For instance, Fmoc-Ala-OH has been reported to form flower-like self-assembled structures. researchgate.net Similarly, Fmoc-Leu-OH also exhibits flower-like morphologies at room temperature. researchgate.net The transition between different morphologies, such as from spheres to fibrils, can sometimes be triggered by changes in environmental conditions. frontiersin.org
Development of Hydrogels and Other Soft Materials
A significant consequence of the formation of entangled fibrillar networks by Fmoc-peptide derivatives is the entrapment of large amounts of solvent, leading to the formation of hydrogels. mdpi.comfrontiersin.orgmdpi.com These supramolecular hydrogels are soft, viscoelastic materials with a high water content, making them interesting for various applications. The gelation process is often triggered by a change in pH or temperature, which induces the self-assembly of the peptide molecules into a three-dimensional network that immobilizes the solvent. mdpi.commdpi.com The mechanical properties of these hydrogels can be tuned by altering the concentration of the peptide or the conditions of gel formation. frontiersin.orgmdpi.com
The ability of this compound and related compounds to self-assemble into diverse and functional structures highlights the power of supramolecular chemistry in creating novel materials from simple building blocks. The precise control over non-covalent interactions allows for the rational design of nanostructures with specific morphologies and properties.
Influence of this compound Components on Assembly Kinetics and Thermodynamics
The self-assembly process of Fmoc-peptide derivatives is a delicate interplay of non-covalent interactions, including π-π stacking of the Fmoc groups, hydrogen bonding between the peptide backbones, and hydrophobic interactions. reading.ac.uk The specific characteristics of the amino acid components, such as the beta-alanine spacer and the protected lysine residue in this compound, critically influence the kinetics and thermodynamics of assembly, thereby dictating the morphology and properties of the resulting nanostructures.
Impact of Beta-Alanine as a Spacer on Self-Assembly Characteristics
The inclusion of beta-alanine (β-Ala), a β-amino acid, as a spacer in peptide sequences introduces significant conformational flexibility compared to its α-amino acid counterpart. This added flexibility can profoundly impact the self-assembly process. Beta-alanine is often utilized as a spacer to connect two biologically active structures. peptide.com
In the context of more complex peptide hybrids, β-alanine has been incorporated as part of a larger spacer unit to mitigate unfavorable interactions between a peptide and a conjugated molecule, thereby helping to retain the peptide's desired secondary structure and recognition capabilities. frontiersin.orgresearchgate.net This highlights the role of β-alanine in providing spatial separation and flexibility, which are crucial for the proper folding and function of complex self-assembling systems.
Role of Protected Lysine in Modulating Self-Assembled Architectures
The presence of the bulky and hydrophobic Boc group can influence the packing of the peptide molecules within the supramolecular assembly. Lysine itself, being a positively charged amino acid at physiological pH, would typically introduce electrostatic repulsions that could hinder close packing. However, the Boc protection neutralizes this charge and introduces a hydrophobic element. This can favor aggregation through hydrophobic interactions, complementing the π-π stacking of the Fmoc groups.
Studies on similar Fmoc-amino acid systems have demonstrated the importance of side-chain modifications. For example, Fmoc-Lys(Fmoc)-Asp, a dipeptide with an additional Fmoc group protecting the lysine side chain, forms hydrogels at an exceptionally low concentration, indicating that the increased aromatic surface area enhances self-assembly. frontiersin.orgmdpi.comrsc.org While the Boc group is not aromatic, its steric hindrance and hydrophobicity similarly alter the intermolecular forces at play. The presence of a charge on unprotected lysine is expected to prevent close contact between residues, thereby hindering π-π stacking of the Fmoc moieties. mdpi.com The Boc protection on the lysine in this compound removes this electrostatic hindrance, allowing the primary drivers of self-assembly, such as Fmoc stacking and hydrogen bonding, to dominate.
Multi-Component Self-Assembly Systems Involving this compound Derived Peptides
The principles governing the self-assembly of a single peptide component can be extended to create more complex and functional materials through the co-assembly of multiple components. These multi-component systems can exhibit emergent properties that are not present in the individual constituents. nih.gov The co-assembly often involves mixing a primary self-assembling peptide with a functionalized variant to display new chemical or biological signals on the surface of the resulting nanostructure. nih.gov
For instance, co-assembly can be achieved by mixing two oppositely charged Fmoc-peptide derivatives. The electrostatic interactions between the positively and negatively charged components can lead to the formation of unique nanostructures, such as nanofibers with distinct widths, that differ from the structures formed by the individual peptides or a simple mixture of pre-assembled structures. ohiolink.edu Another approach involves the statistical mixing of a self-assembling peptide with a functionalized version of the same peptide. nih.gov This allows for the controlled presentation of functional groups on the fibril surface, with the density of these groups being controlled by the ratio of the two components. nih.gov
The table below illustrates examples of multi-component peptide systems and the resulting structures, highlighting the versatility of this approach.
| Component 1 | Component 2 | Resulting Structure/Property |
| Fmoc-FF (Diphenylalanine) | Fmoc-Gly-Gly | Stable, self-supporting hydrogel at neutral pH nih.gov |
| Fmoc-FF | Fmoc-Lys | Stable, self-supporting hydrogel at neutral pH nih.gov |
| Fmoc-KK-BA (Positively charged) | Fmoc-EK-MC (Negatively charged) | Co-assembled nanofibers with a width of 13 nm ohiolink.edu |
| Fmoc-Phe-Phe | Pentafluorinated Fmoc-Phe | Hydrogel with improved mechanical properties frontiersin.org |
While direct studies on multi-component systems involving this compound are not extensively detailed in the provided context, peptides derived from it by deprotecting the Boc group could be used as a positively charged component in co-assembly with negatively charged Fmoc-peptides. The principles demonstrated in other Fmoc-peptide systems provide a clear framework for how such multi-component assemblies could be designed.
Enzyme-Instructed Self-Assembly and Disassembly Mechanisms in Peptide Systems
Enzyme-instructed self-assembly (EISA) is a powerful strategy that utilizes enzymatic reactions to trigger the transformation of non-assembling precursor molecules into self-assembling ones. nih.gov This approach offers a high degree of control over the self-assembly process, allowing for the formation of nanostructures in a specific time and place, which is particularly useful for biomedical applications. reading.ac.uknih.gov
A common EISA strategy involves the use of a phosphatase enzyme, such as alkaline phosphatase (ALP), to dephosphorylate a phosphorylated Fmoc-amino acid or peptide precursor. reading.ac.uknih.gov The precursor, often soluble and non-assembling, is converted into a hydrogelator upon removal of the phosphate (B84403) group, leading to the formation of nanofibers and a hydrogel. reading.ac.uknih.gov The mechanical properties of the resulting hydrogel can be tuned by varying the concentration of the enzyme. reading.ac.uk
Thermolysin is another enzyme extensively used to control peptide self-assembly. chinesechemsoc.org It can catalyze both the synthesis (condensation) and breakdown (hydrolysis) of peptides. chinesechemsoc.org For example, thermolysin can be used to synthesize Fmoc-dipeptide gelators from non-gelling precursors, leading to the formation of nanofibrous hydrogels. frontiersin.org Furthermore, by carefully designing the peptide substrates, thermolysin can be used to induce a gel-sol-gel transition, demonstrating dynamic control over the material's state. chinesechemsoc.org
The table below summarizes key enzyme-instructed self-assembly systems.
| Enzyme | Precursor (Substrate) | Product (Self-Assembling Molecule) | Resulting Phenomenon |
| Alkaline Phosphatase (ALP) | Fmoc-phosphotyrosine (Fmoc-pY) | Fmoc-tyrosine (Fmoc-Y) | Nanofiber formation/hydrogelation reading.ac.uknih.gov |
| Thermolysin | Fmoc-G, Fmoc-L, etc. + Amino Acid Esters | Fmoc-dipeptide gelators | Nanofibrous hydrogel formation frontiersin.org |
| Thermolysin | Fmoc-YL-COOH | Fmoc-YY-NH2 (in a two-step reaction) | Gel-sol-gel transition chinesechemsoc.org |
| Matrix Metalloproteinase (MMP-9) & Aminopeptidase M | Precursor with MMP-9 degradable linker | Self-assembling fragments | Stable hydrogel formation frontiersin.org |
In the context of this compound, while the Boc group is not a typical enzyme substrate for EISA, the peptide could be modified to incorporate an enzyme-cleavable group. For instance, the C-terminal carboxylic acid could be modified with a phosphate group, making it a substrate for phosphatases. Alternatively, after deprotection of the Boc group, the free lysine side chain could be enzymatically modified. These strategies would allow for the integration of this compound derivatives into enzyme-responsive self-assembling systems.
Structural and Conformational Studies in Macro Molecular Contexts
Conformational Analysis of Peptides Incorporating Beta-Alanine (B559535) and Protected Lysine (B10760008)
The presence of a β-alanine residue introduces an additional methylene (B1212753) group into the peptide backbone, increasing its flexibility compared to α-amino acid counterparts. This added rotational freedom allows β-alanine-containing peptides to adopt a wider range of conformations. Studies have shown that peptides incorporating β-alanine can exhibit both extended (trans) and folded (gauche) conformations around the Cα-Cβ bond. nih.gov The specific conformation adopted is often influenced by the surrounding amino acid sequence and environmental factors.
In peptides containing both β-alanine and a protected lysine, such as Lys(Boc), the bulky tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain can sterically influence the local conformation. This can lead to specific secondary structures. For instance, in certain peptide sequences, the presence of protected lysine can contribute to the formation of helical or turn structures. nih.gov Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Fourier-transform infrared (FT-IR) spectroscopy, along with computational modeling, are crucial for elucidating the precise conformational preferences of such modified peptides. nih.govnih.gov
Research on alanine-rich peptides containing lysine has demonstrated that environmental conditions, such as pH, can significantly alter their conformation. nih.gov At neutral pH, electrostatic repulsion between charged lysine residues can lead to a random coil structure. nih.gov However, under basic conditions where the lysine amino groups are deprotonated, these peptides can adopt more ordered structures, including α-helices and β-sheets. nih.gov
Impact of Beta-Alanine on Peptide Backbone Geometry and Secondary Structure Formation
The insertion of β-alanine into a peptide chain fundamentally alters the backbone geometry. Unlike the rigidifying effect of α,α-disubstituted amino acids, the additional methylene group in β-alanine enhances local flexibility. This flexibility can either disrupt or promote the formation of canonical secondary structures like helices and sheets, depending on the context. nih.gov
Studies on hybrid peptides containing both α- and β-amino acids have revealed that β-alanine can induce unique folded structures. It can participate in the formation of various types of turns and helices that are not accessible to peptides composed solely of α-amino acids. nih.govacs.org For example, β-alanine can be accommodated within novel helical structures, such as the 12-helix and 14-helix, which are defined by the number of atoms in the hydrogen-bonded ring. scirp.orgresearchgate.net The preference for a particular helical type can be influenced by the substitution pattern on the β-amino acid. scirp.org
The presence of β-alanine can also impact the formation of β-sheets. While some studies have shown that poly-β-alanine can form sheet-like structures in the solid state, in solution it tends to adopt a more disordered conformation. scirp.org However, when incorporated into mixed α,β-peptides, β-alanine can be part of stable β-sheet structures. nih.gov The ability of β-alanine to influence secondary structure formation makes it a valuable tool for designing peptidomimetics with specific three-dimensional folds. nih.gov
| Secondary Structure | Influence of β-Alanine | References |
| Helices | Can induce novel helical folds (e.g., 12- and 14-helices) and can either disrupt or stabilize α-helices depending on the sequence context. | acs.orgscirp.orgresearchgate.net |
| β-Sheets | Can participate in the formation of stable β-sheets, particularly in mixed α,β-peptides, though poly-β-alanine may be disordered in solution. | nih.govscirp.org |
| Turns | The flexibility of the β-alanine backbone allows it to be readily incorporated into various turn structures, including novel turn types. | nih.govnih.govacs.org |
Influence of Protecting Groups on Conformational Preferences within Synthetic Peptide Chains
During solid-phase peptide synthesis (SPPS), protecting groups are essential for preventing unwanted side reactions. The two most common strategies are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection. americanpeptidesociety.org The choice of protecting group can have a significant impact on the conformational properties of the growing peptide chain.
The Fmoc group, which is removed under basic conditions, is generally considered to be milder than the acid-labile Boc group. americanpeptidesociety.orgmasterorganicchemistry.com However, the bulky and aromatic nature of the Fmoc group can influence peptide aggregation and secondary structure formation on the solid support. The Boc group, while requiring harsher acidic conditions for removal, can also affect the conformational landscape of the peptide. americanpeptidesociety.org
Side-chain protecting groups, such as the Boc group on the lysine side chain of Fmoc-beta-Ala-Lys(Boc)-OH, also play a crucial role. These groups can sterically hinder certain conformations and favor others. For example, the bulky Boc group can restrict the movement of the lysine side chain, which in turn can influence the backbone conformation of the peptide. rsc.org The presence of these protecting groups must be considered when analyzing the structure of synthetic peptides, as their influence may persist even after cleavage from the resin.
It's also important to note that the conditions used for removing protecting groups can sometimes lead to side reactions that alter the peptide's structure. For instance, aspartimide formation can occur during Fmoc removal in sequences containing aspartic acid, leading to a mixture of products with different conformations. nih.gov
| Protecting Group | Chemistry | Potential Conformational Influence | References |
| Fmoc (N-terminal) | Base-labile (removed with piperidine) | Bulky, aromatic group may influence aggregation and secondary structure on solid support. | americanpeptidesociety.orgmasterorganicchemistry.com |
| Boc (Lysine side-chain) | Acid-labile (removed with TFA) | Bulky group can sterically hinder side-chain and backbone conformations. | americanpeptidesociety.orgrsc.org |
Stereochemical and Chirality Considerations in Beta-Amino Acid Containing Peptides
Furthermore, the stereochemistry of neighboring amino acids can have a profound effect on the conformational preferences of the β-alanine residue itself. rsc.org The specific arrangement of chiral centers along the peptide backbone dictates the accessible dihedral angles and, consequently, the secondary structure. acs.org This interplay between the achiral β-alanine and the chiral α-amino acids allows for the design of peptides with specific and predictable three-dimensional structures. rsc.org The synthetic accessibility of chiral β-amino acids further expands the possibilities for creating novel peptide architectures with diverse conformational properties. capes.gov.br
Advanced Characterization Techniques in Research Endeavors
Spectroscopic Methods for Investigating Peptide Structure and Self-Assembly Phenomena
Spectroscopy provides invaluable insights into the molecular-level organization of peptide-based materials. By probing molecular vibrations, electronic transitions, and nuclear spin environments, researchers can determine secondary structures and monitor the dynamics of self-assembly.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For a compound like Fmoc-beta-Ala-Lys(Boc)-OH, ¹H and ¹³C NMR are used to confirm its chemical structure by identifying the specific chemical shifts and coupling constants of the protons and carbons in the Fmoc, β-alanine, and Boc-protected lysine (B10760008) moieties. nih.gov
In the context of self-assembly, changes in chemical shifts, particularly for the aromatic protons of the Fmoc group, can indicate π-π stacking interactions, a primary driving force for aggregation. mpg.de Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximities between protons, providing direct evidence of folding and intermolecular associations that define the solution-state conformation. While specific studies on this compound are not extensively documented, data from its constituent parts and analogues provide expected spectral features. nih.govresearchgate.netchemicalbook.com
Table 1: Representative ¹H NMR Chemical Shifts for this compound Components in Deuterated Solvents. This data is compiled from spectral information for structurally similar compounds. nih.govchemicalbook.com
| Functional Group | Proton Type | Approximate Chemical Shift (ppm) |
| Fmoc Group | Aromatic Protons | 7.20 - 7.90 |
| CH and CH₂ | 4.10 - 4.40 | |
| β-Alanine | α-CH₂ | ~2.40 |
| β-CH₂ | ~3.30 | |
| Lysine (Boc) | α-CH | ~4.00 |
| Side Chain CH₂ | 1.20 - 1.80 | |
| NH-Boc CH₂ | ~2.90 | |
| Boc Group | Methyl Protons (9H) | ~1.40 |
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the rapid determination of peptide secondary structure in both solid and solution states. The analysis focuses on the characteristic vibrational frequencies of the amide bonds within the peptide backbone.
The self-assembly of Fmoc-protected amino acids and dipeptides is frequently characterized by the formation of β-sheet structures. stfc.ac.uk These structures are identified by specific absorption bands in the FTIR spectrum:
Amide I Band (1600-1700 cm⁻¹): Arising primarily from C=O stretching, this band is highly sensitive to secondary structure. A strong peak in the range of 1620-1640 cm⁻¹ is a hallmark of intermolecular β-sheet formation.
Amide II Band (1510-1580 cm⁻¹): Resulting from N-H bending and C-N stretching, this band also shifts depending on the secondary structure.
In studies of related Fmoc-peptide hydrogels, the presence of a strong Amide I peak around 1630 cm⁻¹ confirms that β-sheet formation is the dominant structural motif driving the gelation process. acs.orgresearchgate.net This would be the expected finding for self-assembled this compound.
Table 2: Characteristic FTIR Absorption Bands for β-Sheet Structures in Fmoc-Peptide Assemblies.
| Vibrational Mode | Frequency Range (cm⁻¹) | Associated Secondary Structure |
| Amide I | 1620 - 1640 | Antiparallel β-sheet |
| Amide II | 1510 - 1550 | β-sheet |
| Fmoc Group | ~2850 - 3000 | C-H stretching |
| Carbonyl (Acid) | ~1700 - 1725 | C=O stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations and Assembly Mechanisms
Microscopic Techniques for Visualizing Self-Assembled Morphologies
While spectroscopy reveals molecular-level arrangement, microscopy techniques are essential for visualizing the resulting macroscopic and microscopic morphologies. These methods provide direct visual evidence of the size, shape, and organization of the self-assembled structures.
Scanning Electron Microscopy (SEM) is used to image the surface topography of materials at high resolution. For peptide-based hydrogels and other self-assembled structures, SEM of dried or cryo-fractured samples reveals the intricate three-dimensional network. Research on analogous Fmoc-amino acids and dipeptides shows a variety of morphologies, including dense fibrillar networks, porous scaffolds, and spherical aggregates. nih.govresearchgate.net For instance, studies on Fmoc-Lys(Boc)-OH have reported the formation of sphere-like structures. researchgate.netresearchgate.net SEM would be critical in determining the specific surface architecture formed by this compound upon self-assembly.
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to visualize the finer details of the assembled nanostructures. By transmitting electrons through an ultrathin sample, TEM can resolve individual nanofibers, ribbons, or nanotubes that constitute the bulk material. stfc.ac.uk In many Fmoc-peptide systems, TEM has been used to measure the width and persistence length of self-assembled fibrils, which are often on the order of several nanometers in diameter and can extend for micrometers in length. nih.govmetu.edu.tr TEM imaging would allow for the detailed characterization of the fundamental building blocks of any supramolecular structure formed by this compound.
Optical microscopy, including techniques like polarized light microscopy, is a valuable first step in characterizing self-assembly. It allows for the real-time observation of the formation of larger aggregates, spherulites, and the sol-gel transition on the micrometer to millimeter scale. Studies on Fmoc-Lys(Boc)-OH have used optical microscopy to observe how factors like concentration and temperature influence the formation of spherical assemblies. researchgate.net This technique provides essential information on the initial stages and macroscopic outcomes of the self-organization process.
Transmission Electron Microscopy (TEM)
Chromatographic Methods for Investigating Purity and Reaction Progress
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique in peptide chemistry. It is instrumental for both the analytical assessment of compound purity and for the preparative purification of target molecules from complex reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation, identification, and quantification of components in a mixture. peptide.com For a compound like this compound, which is an intermediate in solid-phase peptide synthesis (SPPS), HPLC is crucial for quality control. ajpamc.comsigmaaldrich.com The purity of such building blocks directly impacts the success of synthesizing longer, more complex peptides, as even minor impurities can lead to significant side products that are difficult to remove in later stages. ajpamc.comsigmaaldrich.com
Analytical HPLC is employed to assess the purity of the synthesized this compound. A small sample of the crude or purified product is injected into the HPLC system. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides and their protected precursors. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 alkyl chains bonded to silica), while the mobile phase is a polar solvent mixture, typically water and a polar organic solvent like acetonitrile (B52724) (ACN). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to separate compounds based on their hydrophobicity. renyi.huwiley-vch.de The highly hydrophobic Fmoc group ensures strong retention on the reversed-phase column, allowing for excellent separation from more polar impurities. nih.gov Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc protecting group exhibits strong absorbance at specific wavelengths, such as 214 nm and 220 nm. nih.govphenomenex.com
The following table outlines typical conditions for the analytical HPLC of Fmoc-protected amino acids and peptides.
| Parameter | Typical Value/Condition | Purpose |
| Column | Reversed-Phase C18 or C8, 5 µm particle size, 4.6 x 150/250 mm | Provides a nonpolar stationary phase for separation based on hydrophobicity. nih.govnih.gov |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase. TFA acts as an ion-pairing agent to improve peak shape. nih.gov |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% TFA | Organic modifier to elute the compound from the column. nih.gov |
| Gradient | Linear gradient, e.g., 5% to 95% B over 30-40 minutes | To elute compounds with a wide range of polarities. nih.govwiley-vch.de |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. nih.govphenomenex.com |
| Detection | UV Absorbance at 214 nm or 220 nm | The peptide bond and the Fmoc group absorb strongly at these wavelengths. nih.govrenyi.hu |
| Temperature | Ambient or controlled (e.g., 40 °C) | To ensure reproducible retention times. nih.gov |
Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to purify larger quantities of the compound. peptide.comajpamc.com After synthesis, this compound can be purified from byproducts by collecting fractions as they elute from the column. wiley-vch.degoogle.com The purity of these fractions is then confirmed by analytical HPLC, and those meeting the required purity standard are combined and lyophilized. peptide.comnih.gov
The table below details representative conditions for preparative HPLC purification.
| Parameter | Typical Value/Condition | Purpose |
| Column | Reversed-Phase C18 or C4, 10 µm particle size, e.g., 21.2 x 250 mm | Larger diameter to accommodate higher sample loads for purification. nih.govwiley-vch.de |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase. nih.gov |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% TFA | Organic modifier for elution. nih.gov |
| Gradient | Optimized shallow gradient based on analytical runs | To achieve the best possible separation of the target compound from impurities. nih.gov |
| Flow Rate | 5-20 mL/min | Higher flow rate adapted to the larger column volume. nih.gov |
| Sample Loading | Dissolved in a minimal amount of a strong solvent (e.g., DMF, 6M Gn.HCl) | To ensure the sample is fully dissolved before injection onto the column. nih.gov |
| Detection | UV Absorbance at 223 nm | To monitor the elution of the peptide for fraction collection. wiley-vch.de |
| Fraction Collection | Automated or manual collection of peaks | To isolate the purified compound. peptide.com |
Other Analytical Approaches for Investigating Assembly Mechanisms (e.g., Dynamic Light Scattering (DLS) for Colloidal Structures)
Fmoc-protected amino acids and short peptides are well-known for their ability to self-assemble into various nanostructures, including fibrils, nanotubes, and hydrogels. royalsocietypublishing.orgmdpi.comresearchgate.net This assembly is primarily driven by non-covalent interactions, such as π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. mdpi.com Dynamic Light Scattering (DLS) is a non-invasive technique that is highly suited for studying the formation and size of these colloidal structures in solution. nih.govnih.gov
DLS measures the fluctuations in the intensity of light scattered by particles undergoing Brownian motion. uniroma2.it By analyzing the time-dependent fluctuations, a correlation function is generated, from which the diffusion coefficient of the particles can be calculated. nih.gov The Stokes-Einstein equation is then used to determine the hydrodynamic radius or diameter of the particles. This makes DLS an excellent tool for monitoring the initial stages of aggregation and the growth of self-assembled structures over time. nih.govacs.org
In the context of this compound, DLS can be used to investigate its self-assembly, which is often triggered by a change in environmental conditions, such as a shift in pH. royalsocietypublishing.org For instance, the peptide may be soluble at a higher pH, but upon acidification, the protonation of the carboxyl group can trigger self-assembly into larger aggregates. royalsocietypublishing.org DLS measurements taken over time can reveal the kinetics of this assembly process, showing an increase in the average particle size as monomers form larger structures. mdpi.comrsc.org
The following table summarizes key parameters and findings from a representative DLS experiment monitoring peptide self-assembly.
| Parameter | Description | Typical Observation for Self-Assembly |
| Concentration | Concentration of the peptide in solution (e.g., 1-10 mg/mL). nih.govnih.gov | Assembly is often concentration-dependent; a critical aggregation concentration may be observed. researchgate.net |
| Scattering Angle | The angle at which the scattered light is detected (e.g., 90° or 173°). nih.govmdpi.com | A fixed angle is used to ensure consistency across measurements. |
| Particle Size (Z-average) | Intensity-weighted mean hydrodynamic diameter of the particles in the sample. acs.org | An increase from nanometer-sized monomers to larger aggregates (hundreds to thousands of nm) indicates assembly. acs.orgmdpi.com |
| Polydispersity Index (PDI) | A measure of the heterogeneity of particle sizes in the sample. mdpi.comacs.org | A low PDI (<0.2) indicates a monodisperse or homogenous population, while a high PDI suggests a heterogeneous mixture of sizes. mdpi.comacs.org |
| Time-course Analysis | DLS measurements are taken at various time points after triggering assembly (e.g., pH change). nih.gov | Allows for the study of the rate of aggregation and the evolution of the size of self-assembled structures. royalsocietypublishing.org |
By employing DLS, researchers can gain quantitative insights into the early stages of hydrogelation or fibril formation, complementing imaging techniques like transmission electron microscopy (TEM) which visualize the final morphology of the assembled structures. mdpi.com This understanding of the assembly mechanism is crucial for the rational design of peptide-based biomaterials.
Emerging Research Directions and Future Perspectives
Development of Novel Peptide-Based Functional Materials Utilizing Fmoc-beta-Ala-Lys(Boc)-OH
The development of novel functional materials from peptide-based building blocks is a rapidly advancing field, with Fmoc-conjugated peptides at the forefront. The self-assembly of these molecules is primarily driven by a combination of noncovalent interactions, including π–π stacking of the aromatic Fmoc groups, hydrogen bonding between the peptide backbones, and hydrophobic interactions. nih.govacs.org This process leads to the formation of ordered nanostructures, such as fibrils and nanotubes, which entangle to create a three-dimensional network characteristic of hydrogels. nih.govfrontiersin.org These hydrogels can retain vast amounts of water and exhibit unique properties like biocompatibility and shear-thinning, making them excellent candidates for biomedical applications. nih.govacs.org
The inclusion of a β-alanine residue in the this compound structure is particularly significant. Peptides containing β-amino acids are known to be more resistant to enzymatic degradation by proteases compared to their α-amino acid counterparts. nih.gov This enhanced stability is crucial for materials intended for in vivo applications, such as drug delivery and tissue engineering, ensuring a longer functional lifespan. Research on analogous Fmoc-dipeptides containing β-alanine, such as Fmoc-βA-L and Fmoc-βA-F, has demonstrated their ability to form fibrillar hydrogels that can provide sustained release of therapeutic molecules. nih.gov
The lysine (B10760008) residue, with its side chain protected by a tert-butyloxycarbonyl (Boc) group, further influences the material's properties. The bulky, hydrophobic Boc group can modulate the self-assembly process and the mechanical characteristics of the resulting hydrogel. For instance, studies on the self-assembly of Fmoc-VLK(Boc) and Fmoc-K(Boc)LV showed that the position of the Boc-protected lysine significantly altered the fibril morphology and the mechanical properties of the hydrogel. nih.gov This highlights the potential to fine-tune material characteristics by strategically placing modified amino acids within the peptide sequence.
Table 1: Comparative Properties of Related Fmoc-Peptide Hydrogels This table presents data for analogous Fmoc-peptides to illustrate the range of properties achievable, providing context for the potential of materials derived from this compound.
| Fmoc-Peptide Derivative | Critical Gelation Concentration (CGC) | Mechanical Properties (Storage Modulus, G') | Key Findings | Reference |
|---|---|---|---|---|
| Fmoc-Lys(Fmoc)-Asp | >0.2% w/v | High mechanical strength | Forms conductive hydrogels with polyaniline, suitable for biochips. | frontiersin.org |
| Fmoc-VLK(Boc) | Not specified | Lower modulus | Forms flow-aligning, anisotropic fibrils. | nih.gov |
| Fmoc-K(Boc)LV | Not specified | Higher modulus | Forms isotropic hydrogels from highly branched fibrils. | nih.gov |
| Fmoc-Phe-Phe | ~0.1-0.5% w/v | ~1-10 kPa | Widely studied for its ability to form robust hydrogels via π-π interlocked β-sheets. | nih.govrsc.orgresearchgate.net |
Integration of this compound into Advanced Bio-Inspired and Responsive Systems
A key area of emerging research is the design of "smart" materials that can respond to specific environmental cues. rsc.org Peptide-based hydrogels are particularly well-suited for this purpose due to their inherent sensitivity to stimuli such as pH, temperature, enzymes, and light. nih.govacs.org The structure of this compound contains functional groups that can impart stimuli-responsive behavior.
The C-terminal carboxylic acid group is a primary source of pH sensitivity. rsc.org At neutral or alkaline pH, the carboxyl group is deprotonated to a carboxylate anion. The resulting negative charge can create electrostatic repulsion that hinders self-assembly. rsc.orgsemanticscholar.org Upon a decrease in pH to an acidic environment, the carboxylate is protonated, neutralizing the charge and allowing for more favorable hydrogen bonding and hydrophobic interactions, which can trigger or enhance gelation. rsc.orgacs.org This pH-switchable behavior is a cornerstone for creating systems that release drugs in the acidic microenvironments of tumors or sites of inflammation. acs.org
Furthermore, after the removal of the Boc protecting group from the lysine side chain, the exposed primary amine provides an additional site for functionalization or response. This amine group can be a substrate for specific enzymes, allowing for enzyme-triggered degradation of the material. Alternatively, its protonation state is pH-dependent, offering another handle to control self-assembly and material properties. semanticscholar.org The integration of such responsive peptides into systems for advanced drug delivery, 3D cell culture, and biosensing is a major goal in materials science. nih.govacs.orgrsc.org
Computational Modeling and Simulation of Self-Assembly Processes
Understanding the intricate process of peptide self-assembly at the molecular level is critical for the rational design of new materials. Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for elucidating the noncovalent interactions that govern the formation of nanostructures. acs.org
Simulations of related Fmoc-dipeptides, such as Fmoc-Ala-Ala-OH, have revealed that the self-assembly process converges to a condensed fibril structure. acs.org In these models, the Fmoc groups tend to stack in the core of the fibril, driven by strong π–π and hydrophobic interactions, while the peptide backbones arrange into β-sheets stabilized by hydrogen bonds. acs.orgacs.org These computational studies can predict how changes in the amino acid sequence, such as the inclusion of β-alanine or a bulky protected lysine, will affect the final assembled structure.
For this compound, computational modeling could be used to:
Predict the most stable packing arrangement of the molecules in a nanofiber.
Determine the influence of the flexible β-alanine linker on the hydrogen-bonding network.
Investigate the effects of solvent and pH on the stability of the assembled structures. acs.org
By combining computational predictions with experimental data from techniques like circular dichroism and electron microscopy, researchers can gain a comprehensive understanding of the structure-property relationships, accelerating the development of materials with precisely controlled characteristics. acs.orgrsc.org
Innovations in Synthetic Methodologies for Complex Peptide Building Blocks
The synthesis of precisely defined peptide building blocks like this compound relies heavily on advances in solid-phase peptide synthesis (SPPS). semanticscholar.orgrsc.org The Fmoc/tBu strategy is the predominant method, prized for its mild deprotection conditions which are compatible with a wide range of sensitive modifications. nih.govacs.org In this strategy, the temporary Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the permanent side-chain protecting groups, like the Boc group on lysine, are stable until the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). rsc.orguniversiteitleiden.nl
Innovations in this area focus on improving the efficiency, purity, and complexity of the peptides that can be synthesized. Key areas of development include:
Orthogonal Protecting Groups: The development of new protecting groups that can be removed under highly specific conditions without affecting others (e.g., Fmoc, Boc, Dde) allows for the synthesis of complex, branched, or selectively modified peptides. rsc.org This is crucial for creating multifunctional materials.
Linker Technology: The choice of linker, which attaches the peptide to the solid support, is critical. Novel linkers are being designed to allow for the synthesis of fully protected peptide fragments, which can then be joined together in solution to create very large proteins or complex architectures. acs.org
Purity and Quality Control: The synthesis of Fmoc-amino acids can sometimes lead to impurities, such as the formation of Fmoc-β-Ala-OH through a Lossen-type rearrangement. nih.gov Advances in synthetic protocols and analytical techniques like HPLC are essential for ensuring the high purity of the building blocks, which is critical for reproducible self-assembly and material performance. semanticscholar.orgnih.gov
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling and deprotection steps, drastically reducing the time required for peptide synthesis while often improving efficiency. mdpi.com
These synthetic advancements enable chemists to build increasingly sophisticated molecules like this compound with high fidelity, paving the way for the next generation of peptide-based biomaterials. semanticscholar.orgrsc.org
Table 2: Common Reagents in the Synthesis of this compound via SPPS
| Reagent Type | Example Reagents | Purpose in Synthesis | Reference |
|---|---|---|---|
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the N-terminal amine during coupling; removed before adding the next amino acid. | semanticscholar.orgnih.gov |
| Side-Chain Protecting Group | Boc (tert-butyloxycarbonyl) | Protects the lysine side-chain amine from reacting during synthesis. | nih.govuniversiteitleiden.nl |
| Coupling Agents | HCTU, DIC, Oxyma | Activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. | universiteitleiden.nl |
| Base | DIPEA (N,N-Diisopropylethylamine) | Used to activate coupling agents and neutralize the protonated N-terminal amine. | universiteitleiden.nl |
| Deprotection Agent | Piperidine (B6355638) (in DMF) | A mild base used for the selective removal of the Fmoc group. | universiteitleiden.nl |
| Cleavage Cocktail | TFA (Trifluoroacetic acid) | Strong acid used in the final step to cleave the peptide from the resin and remove side-chain protecting groups. | acs.orguniversiteitleiden.nl |
Compound Reference Table
Q & A
Basic: What are the standard protocols for synthesizing Fmoc-β-Ala-Lys(Boc)-OH in solid-phase peptide synthesis (SPPS)?
Answer:
Fmoc-β-Ala-Lys(Boc)-OH is typically incorporated into peptide chains using Fmoc-based SPPS. The β-alanine residue enhances peptide flexibility, while the Boc group on lysine protects the ε-amino group during synthesis. Key steps include:
- Coupling : Activate the carboxyl group with HBTU/HOBt or DIC/Oxyma in DMF (20–30 min, 2–5 equiv. of amino acid) .
- Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 5 min) .
- Cleavage : Use TFA cocktails (e.g., TFA:water:TIPS = 95:2.5:2.5) to remove side-chain protections and release the peptide from the resin .
Quality Control : Monitor coupling efficiency via Kaiser test and confirm purity (>99% HPLC) and identity (MS, NMR) post-synthesis .
Basic: How should researchers purify and characterize Fmoc-β-Ala-Lys(Boc)-OH-derived peptides?
Answer:
- Purification : Use reverse-phase HPLC with a C18 column. A gradient of 5–95% acetonitrile in 0.1% TFA/water is standard. Collect fractions at λ = 214–280 nm .
- Characterization :
Advanced: How can competing side reactions during Fmoc-β-Ala-Lys(Boc)-OH incorporation be mitigated?
Answer:
Common issues include:
- Incomplete Coupling : Optimize activation reagents (e.g., DIC/Oxyma reduces racemization vs. HOBt-based systems) .
- Boc Deprotection : Avoid prolonged exposure to acidic conditions (e.g., TFA during cleavage) to retain the Boc group on lysine. Use milder cleavage cocktails if necessary .
- Aggregation : Add chaotropic agents (e.g., 0.1 M HOBt in DMF) to improve solubility of hydrophobic intermediates .
Validation : Track side reactions via LC-MS and adjust coupling times or reagent equivalents iteratively .
Advanced: What analytical methods resolve discrepancies in peptide stability studies involving Fmoc-β-Ala-Lys(Boc)-OH?
Answer:
Stability challenges arise from:
- Boc Group Hydrolysis : Monitor pH-dependent degradation (e.g., pH >7 accelerates hydrolysis). Use buffered solutions (pH 4–6) for storage .
- β-Alanine Conformational Shifts : Characterize via circular dichroism (CD) spectroscopy or 2D NMR to assess structural integrity under thermal stress .
Data Reconciliation : Cross-validate stability assays (e.g., compare HPLC retention times with MS fragmentation patterns) to distinguish degradation products from synthesis impurities .
Advanced: How does the β-Ala spacer influence peptide bioactivity in Fmoc-β-Ala-Lys(Boc)-OH-containing constructs?
Answer:
The β-alanine spacer:
- Enhances Flexibility : Facilitates optimal ligand-receptor interactions in constrained peptides (e.g., GPCR-targeting constructs) .
- Reduces Steric Hindrance : Critical for multivalent peptide dendrimers, where lysine(Boc) branches require spatial separation .
Methodology : Compare bioactivity (e.g., IC50, binding kinetics) of β-Ala-containing vs. glycine-spaced analogs via SPR or ELISA .
Basic: What are the recommended storage conditions for Fmoc-β-Ala-Lys(Boc)-OH to ensure stability?
Answer:
- Short-Term : Store at 2–10°C in a desiccator to prevent hydrolysis .
- Long-Term : Aliquot and store at -20°C under argon to avoid oxidation and moisture ingress .
Stability Testing : Periodically analyze via HPLC for purity degradation (e.g., new peaks at 214 nm indicate hydrolysis) .
Advanced: How can researchers optimize microwave-assisted synthesis for Fmoc-β-Ala-Lys(Boc)-OH conjugation?
Answer:
Microwave irradiation (50–60°C, 20–30 W) accelerates coupling by 50% while reducing racemization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
